Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H13NO2·HCl, and it is known for its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations to deliver significant quantities of the material. The key synthetic step involves the use of photochemistry, specifically [2 + 2] cycloaddition, to access new building blocks . This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- 2-Azabicyclo[2.1.1]hexane hydrochloride
Uniqueness
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to its specific methyl substitution, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-7-3-8(4-7,9-5-7)6(10)11-2;/h9H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYZNIWRUJFWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(NC2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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